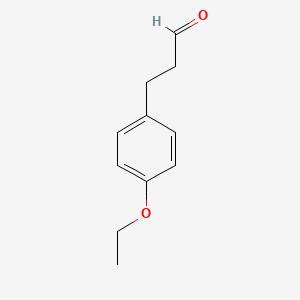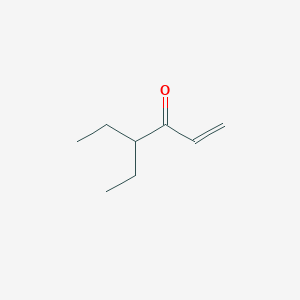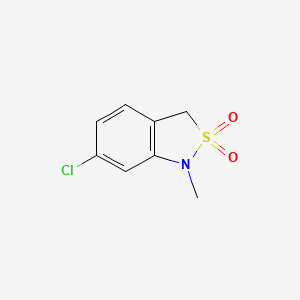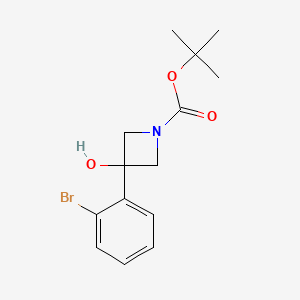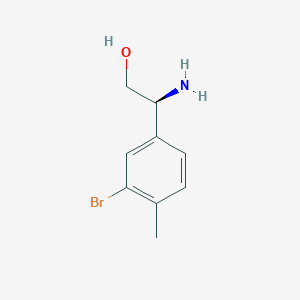
tert-Butyl (S)-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate: is a complex organic compound that features a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including the formation of the boronic ester group using bis(pinacolato)diboron and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and various aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to create compounds that may have therapeutic properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites .
作用機序
The mechanism of action of tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .
類似化合物との比較
Similar Compounds
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate apart from similar compounds is its unique structure, which combines a boronic ester group with a dihydrobenzopyran moiety.
特性
分子式 |
C20H30BNO5 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-4-yl]carbamate |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-16-12-24-11-13-10-14(8-9-15(13)16)21-26-19(4,5)20(6,7)27-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m1/s1 |
InChIキー |
OUWYDYSSLGYIAU-MRXNPFEDSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@@H](COC3)NC(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
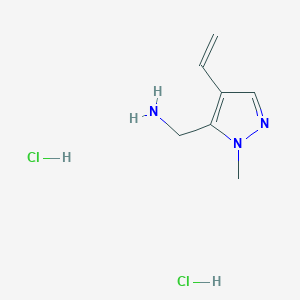
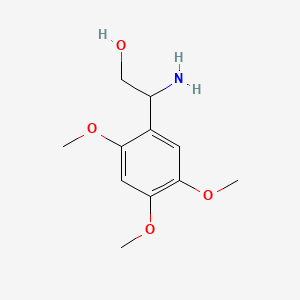
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13552367.png)
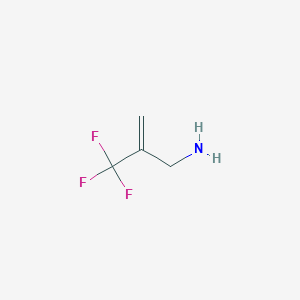
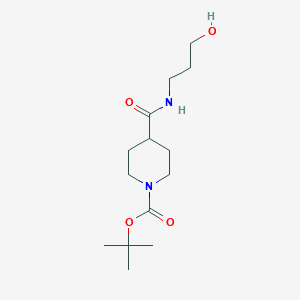
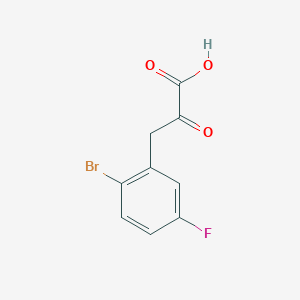
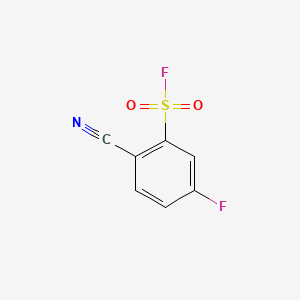
![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
